molecular formula C9H15NO3 B2926103 Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate CAS No. 17448-49-6

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate

Cat. No.: B2926103
CAS No.: 17448-49-6
M. Wt: 185.223
InChI Key: LATYIKMVHDGSFR-UHFFFAOYSA-N
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Description

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate is a chemical compound with the molecular formula C9H15NO3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a hydroxyimino group attached to a cyclohexyl ring, which is further connected to a methyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate typically involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(hydroxyimino)cyclopentyl]acetate
  • Ethyl 2-[2-(hydroxyimino)cyclohexyl]acetate
  • Methyl 2-[2-(hydroxyimino)cyclohexyl]propionate

Uniqueness

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate is unique due to its specific structural features, such as the cyclohexyl ring and the hydroxyimino group These features confer distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS No. 17448-49-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure comprises a cyclohexyl group linked to a hydroxyimino functional group, which is further attached to an acetate moiety. This specific arrangement suggests potential reactivity that may lead to various biological interactions.

Property Value
Molecular FormulaC₉H₁₅NO₃
Molecular Weight171.23 g/mol
Functional GroupsHydroxyimino, Acetate
CAS Number17448-49-6

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining cyclohexanone with hydroxylamine followed by esterification with methyl acetate.
  • Reduction Reactions : Reducing corresponding oxime derivatives.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various pharmacological properties, including:

  • Antioxidant Activity : The hydroxyimino group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Structural analogs have shown potential in inhibiting specific enzymes, suggesting that this compound may interact similarly with biological targets.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Initial findings suggest that it may modulate receptor activity or enzyme function, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique biological properties.

Compound Name Molecular Formula Unique Features
Methyl 2-(hydroxycyclohexyl)acetateC₉H₁₆O₃Lacks the imino group; potentially less reactive
Ethyl 2-(hydroxyimino)cyclohexyl acetateC₉H₁₅NO₃Ethyl group instead of methyl; similar reactivity
Methyl 2-(hydroxymethyl)cyclohexane-1-carboxylateC₉H₁₈O₄Contains a carboxylic acid functionality; different properties
Hydroxymethyl cyclohexane oximeC₇H₁₃NOSimpler structure; lacks acetate functionality

This table highlights how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological effects compared to its analogs.

Case Studies and Research Findings

Recent research has focused on the biological implications of compounds featuring hydroxyimino groups. For instance, studies have shown that derivatives with similar structures can act as effective enzyme inhibitors or modulators of receptor activity.

One study demonstrated that compounds with hydroxyimino functionalities exhibit significant inhibition against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders or diseases involving oxidative stress .

Properties

IUPAC Name

methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATYIKMVHDGSFR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC\1CCCC/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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